N'-(2-methylquinolin-4-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
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Overview
Description
N’-(2-methylquinolin-4-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a complex organic compound featuring a quinoline derivative and a thiophene-substituted cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methylquinolin-4-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Derivative: Starting with 2-methylquinoline, the compound undergoes nitration followed by reduction to form 2-methylquinolin-4-amine.
Cyclopentylation: The 1-(thiophen-2-yl)cyclopentyl group is introduced through a Friedel-Crafts alkylation reaction, using thiophene and cyclopentyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amide Formation: The final step involves coupling the quinoline derivative with the cyclopentyl group using ethanediamide under dehydrating conditions, often facilitated by reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur on the quinoline and thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated derivatives of the quinoline or thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, N’-(2-methylquinolin-4-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is studied for its potential as a ligand in coordination chemistry, forming complexes with transition metals that could be used in catalysis or material science.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry
In the industrial sector, the compound’s properties are explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and potential for electron transport.
Mechanism of Action
The mechanism by which N’-(2-methylquinolin-4-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, G-protein coupled receptors (GPCRs), or ion channels, with pathways involved in cell signaling, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-methylquinolin-4-yl)-N-{[1-(phenyl)cyclopentyl]methyl}ethanediamide
- N’-(2-methylquinolin-4-yl)-N-{[1-(furan-2-yl)cyclopentyl]methyl}ethanediamide
- N’-(2-methylquinolin-4-yl)-N-{[1-(pyridin-2-yl)cyclopentyl]methyl}ethanediamide
Uniqueness
Compared to similar compounds, N’-(2-methylquinolin-4-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics or as a selective ligand in coordination chemistry.
Properties
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-15-13-18(16-7-2-3-8-17(16)24-15)25-21(27)20(26)23-14-22(10-4-5-11-22)19-9-6-12-28-19/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVRWVIPJOCXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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